
Cyclocreatine
Übersicht
Beschreibung
Vorbereitungsmethoden
Cyclocreatin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Cyanamid mit Ethylendiamin unter Bildung von Ethylendiaminacetonitril, das dann zu Cyclocreatin cyclisiert wird . Die Reaktionsbedingungen umfassen typischerweise Temperaturen im Bereich von 0 bis 20 °C . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung von Ausbeute und Sicherheit, wobei häufig verbesserte Synthesewege und Zwischenprodukte eingesetzt werden .
Analyse Chemischer Reaktionen
Cyclocreatin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Cyclocreatin kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Iminogruppe in Cyclocreatin modifizieren.
Substitution: Substitutionsreaktionen können an der Iminogruppe oder der Essigsäureeinheit auftreten.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Cognitive Enhancement
Cyclocreatine has shown promise in enhancing cognitive function, particularly in models of creatine transporter deficiency. Research indicates that this compound can cross the blood-brain barrier (BBB) and improve cognitive performance in animal models.
Case Study: Cognitive Improvement in Mice
- Study Design : In a study involving Slc6a8 –/y mice (a model for creatine transporter deficiency), this compound was administered over nine weeks.
- Findings : Treated mice exhibited significant improvements in spatial learning and memory tasks compared to controls. Specifically, their performance on the hidden platform task and novel object recognition test normalized after treatment with this compound, while other treatments did not yield similar effects .
Cancer Treatment
This compound has been investigated for its potential as an adjunct therapy in cancer treatment, particularly in prostate cancer.
Case Study: Prostate Cancer Cells
- Study Design : Prostate cancer cells were treated with this compound to assess its impact on cell proliferation and metabolism.
- Findings : The treatment significantly reduced intracellular levels of creatine and phosphocreatine, impairing cancer cell proliferation. This compound was shown to exploit metabolic vulnerabilities in prostate cancer models, suggesting its potential as a therapeutic agent .
Protection Against Ischemic Injury
Another significant application of this compound is its protective effect against ischemic injury.
Research Insights
- This compound has been reported to minimize ischemic injury and necrosis in various models. It enhances energy metabolism during ischemic events, which can be crucial for organ protection during surgeries or acute injuries .
Summary of Applications
The following table summarizes the key applications of this compound based on current research findings:
Wirkmechanismus
Cyclocreatine exerts its effects by inhibiting creatine kinase, an enzyme that plays a crucial role in cellular energy metabolism . By inhibiting this enzyme, this compound disrupts the energy balance within cells, leading to reduced cell proliferation and impaired tumor growth . The molecular targets and pathways involved include the creatine transporter (SLC6A8) and the creatine kinase-phosphocreatine system .
Vergleich Mit ähnlichen Verbindungen
Cyclocreatin ist im Vergleich zu anderen Kreatinanaloga einzigartig, da es den Kreatintransporter umgehen und direkt in die Zellen gelangen kann . Ähnliche Verbindungen umfassen:
Kreatin: Die natürliche Form der Verbindung, die am Energiestoffwechsel beteiligt ist.
Phosphokreatin: Eine phosphorylierte Form von Kreatin, die in Zellen als Energiespeicher dient.
Guanidinoacetat: Eine Vorstufe bei der Biosynthese von Kreatin.
Die Einzigartigkeit von Cyclocreatin liegt in seiner Fähigkeit, Kreatinkinase zu hemmen und in seinen potenziellen therapeutischen Anwendungen bei der Behandlung von Kreatintransporter-Mangel und Krebs .
Biologische Aktivität
Cyclocreatine (cyCr), a structural analog of creatine, has garnered attention for its potential therapeutic applications, particularly in cancer treatment and cognitive enhancement. This article delves into the biological activities of this compound, emphasizing its mechanisms of action, therapeutic efficacy, and relevant research findings.
This compound is characterized by its nearly planar structure, which facilitates passive transport across cellular membranes. It is phosphorylated by creatine kinase (CK) to form phosphothis compound (PcyCr), which can serve as an energy substrate similar to phosphocreatine (PCr) derived from creatine. The reaction can be summarized as follows:
This process is crucial for maintaining energy homeostasis in cells, particularly in high-energy demanding tissues such as muscles and brain.
Antitumor Activity
Numerous studies have demonstrated the antitumor effects of this compound. It has been shown to inhibit the proliferation of various human and murine tumor cell lines through multiple mechanisms:
- Cell Cycle Inhibition : this compound has been found to halt cell cycle progression at all phases in cervical carcinoma cells (ME-180), indicating a broad-spectrum activity against tumor cell proliferation . This effect was characterized by a complete inhibition of cell division within 8 hours of exposure.
- Energy Depletion : The cytotoxic effects of this compound are linked to its ability to disrupt cellular energy availability. Tumor cells with elevated CK levels are particularly sensitive to this compound treatment, as it impairs their ability to regenerate ATP effectively, leading to energy depletion and subsequent cell death .
- In Vivo Efficacy : In animal models, this compound treatment has shown significant growth inhibition in colon adenocarcinoma xenografts, with effective doses as low as 0.1% in diet or 10 mg administered intraperitoneally . The growth-inhibitory effects were correlated with intratumoral concentrations of CK substrates.
Table 1: Summary of this compound's Antitumor Effects
Study | Cell Line | Mechanism | Key Findings |
---|---|---|---|
Lillie et al., 1993 | Human Colon Adenocarcinoma | CK Activity | Growth inhibition at low doses |
Schiffenbauer et al., 1996 | Rat Glioma C6 | PcyCr Accumulation | Increased sensitivity with higher CK activity |
Martin et al., 1994 | ME-180 Cervical Carcinoma | Cell Cycle Arrest | Complete inhibition within 8 hours |
Cognitive Enhancement
Recent studies have explored the cognitive benefits of this compound, particularly in models of creatine transporter deficiency (CTD). In these studies:
- Cognitive Improvement : this compound administration resulted in significant improvements in cognitive functions in CTD mice, evidenced by enhanced performance in tasks such as novel object recognition and spatial navigation .
- Mechanistic Insights : The ability of this compound to cross the blood-brain barrier and its phosphorylation by CK suggest that it may help restore energy levels in neurons, thereby improving cognitive deficits associated with metabolic disorders .
Case Studies and Clinical Implications
This compound has been investigated in various clinical settings:
- Cancer Treatment : In a Phase I safety study for cancer patients, this compound was evaluated for its potential as a chemotherapeutic adjunct. Results indicated manageable toxicity profiles and suggested further investigation into its efficacy against specific tumor types .
- Neuroprotective Effects : Studies indicate that this compound may offer neuroprotective benefits beyond its role in energy metabolism, potentially aiding conditions characterized by cognitive decline or metabolic dysfunctions .
Eigenschaften
IUPAC Name |
2-(2-amino-4,5-dihydroimidazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-5-7-1-2-8(5)3-4(9)10/h1-3H2,(H2,6,7)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHZIUVRYRVYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188889 | |
Record name | Cyclocreatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35404-50-3 | |
Record name | Cyclocreatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cyclocreatine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=707961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclocreatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Imino-1-imidazolidineacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOCREATINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6732XGX1RK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone:
- Spectroscopic Data: Cyclocreatine can be analyzed using various techniques, including NMR and mass spectrometry. For instance, 31P-NMR can differentiate between this compound and phosphothis compound in cells. [] A specific and sensitive assay for this compound utilizes its reaction with an aged aqueous solution of Na2[Fe(CN)5NH3] under alkaline conditions. This reaction yields a blue product measurable at 605 nm with a molar absorption coefficient (ε) of 4,400 M−1 cm−1. []
A: While the provided research does not specifically address material compatibility, the focus lies on biological systems. Regarding stability, phosphothis compound is described as "extremely stable," persisting in muscle long after this compound withdrawal from the diet. [, ] This stability contrasts with phosphocreatine, which undergoes continuous degradation to an inactive cyclic lactam. []
ANone: The provided research does not delve into computational chemistry or modeling studies specifically for this compound.
A: Phosphothis compound, the phosphorylated form of this compound, exhibits significant stability in vivo, persisting in tissues like muscle even after dietary this compound is removed. [, ] This contrasts with phosphocreatine's continuous degradation. [] Regarding formulation, one study explored the use of electropolymerized poly(o-phenylenediamine) molecularly imprinted polymers for creating impedimetric sensors to determine this compound phosphate levels in plasma. []
ANone: The research provides insights into the PK/PD of this compound.
- Absorption and Distribution: this compound is readily absorbed after oral administration and distributes to various tissues, including muscle, heart, and brain. [, ] It can cross the blood-brain barrier, although less efficiently than its analog, homothis compound. [, ]
- Metabolism: The primary metabolic pathway involves phosphorylation by creatine kinase to form phosphothis compound. [, ]
- Excretion: While specific excretion pathways are not extensively discussed, the decrease in brain this compound levels with a half-life of 17-28 days after diet removal suggests an active elimination process. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.